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Aurein-2.2

Cat. No.: B1578167
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Description

Historical Context of Host Defense Peptide Discovery and Aurein-2.2 Identification

The discovery of host defense peptides (HDPs) from amphibian skin began over 35 years ago with the identification of magainins in the African clawed frog, Xenopus laevis. nih.gov Although peptides with hemolytic activity had been found earlier in other frog species, magainin-1 and -2 were the first with unambiguously identified antimicrobial activity. nih.gov This initial discovery spurred extensive research into amphibian skin secretions as a rich source of HDPs. nih.govasm.orgtandfonline.commdpi.comresearchgate.net

The aurein (B1252700) peptides, including this compound, were later identified in the skin secretions of Australian bell frogs, specifically the green and golden bell frog (Litoria aurea) and the southern bell frog (Litoria raniformis). ebi.ac.ukmedchemexpress.comebi.ac.ukmedchemexpress.comnovoprolabs.comresearchgate.netnih.govnih.gov The initial reports on aurein peptides described the primary structures and activity spectra of numerous novel peptides present in the granular dorsal glands of Litoria aurea. asm.org Sixteen aurein peptides were found in the secretion of Litoria aurea, and seventeen in that of Litoria raniformis, with ten peptides common to both species. researchgate.netnih.govnih.gov These peptides were named in five groups: aureins 1-5. researchgate.netnih.gov this compound was identified as one of the more active peptides within the aurein family. ebi.ac.ukebi.ac.ukresearchgate.netnih.govnih.gov

Classification of this compound within Amphibian Host Defense Peptidomes

This compound is classified within the aurein family of antibacterial peptides, which are secreted from the granular dorsal glands of Litoria aurea, Litoria raniformis, Litoria citropa, and frogs from the genus Uperoleia. ebi.ac.ukebi.ac.ukwikipedia.orgbicnirrh.res.in These peptides are part of the FSAP (Frog Secreted Active Peptides) family. ebi.ac.ukebi.ac.ukbicnirrh.res.in

The aurein peptides are further categorized into five families (Families 1-5), ranging from short and active peptides (Families 1-3) to longer, typically inactive peptides (Families 4 and 5). mdpi.comresearchgate.net this compound belongs to Family 2. mdpi.comresearchgate.net Families 1-3 have been particularly well-studied and display broad-spectrum activity, notably high potency against Gram-positive bacteria. mdpi.comresearchgate.net this compound is a 16-amino acid peptide with a net charge of +2 and an amidated C-terminus. researchgate.net

Amphibian skin HDPs generally share characteristics such as being cationic and hydrophobic, often adopting an amphipathic α-helical or β-sheet conformation in membrane-mimetic environments. nih.govasm.orgmdpi.comresearchgate.net Aurein 1.2, a related aurein peptide, is described as amphipathic and α-helical. asm.org Solution NMR studies have established a helical structure for this compound in the presence of trifluoroethanol or lipids. novoprolabs.comnih.gov

Overview of Current Academic Research Trajectories on this compound and its Analogues

Current academic research on this compound and its analogues explores various aspects, including their mechanisms of action, antimicrobial properties, potential anticancer activities, and strategies to improve their therapeutic profiles.

Studies have extensively investigated the mechanism of action and structure of this compound. mdpi.com this compound acts as a moderate antibacterial, primarily affecting Gram-positive bacteria like Staphylococcus aureus by forming selective ion pores. researchgate.netnih.gov Research indicates that this compound forms toroidal pores in certain membrane models, leading to membrane depolarization and cell death. mdpi.comresearchgate.net The type of pore formed can depend on lipid composition. mdpi.com Early studies highlighted the importance of studying bilayer perturbation in membrane models containing phosphatidylglycerol (PG) in addition to phosphatidylcholine (PC), suggesting the significance of electrostatic interactions in lipid-peptide interactions. mdpi.com The structure and membrane interaction of this compound have been characterized, showing that it adopts an alpha-helical structure in the presence of lipids. nih.govcore.ac.uk The interaction of this compound with model bacterial biomembranes has been investigated using techniques like CD spectroscopy to understand its mode of action. acs.orgnih.gov

Research also focuses on developing analogues of this compound with enhanced activity. mdpi.comresearchgate.netacs.orgsciforum.net Analogues rich in arginine and tryptophan have been discovered and found to have lower minimum inhibitory concentrations (MICs) compared to the parent peptide, killing bacteria more effectively in time-kill assays. researchgate.netnih.gov These analogues may act as cell-penetrating peptides with intracellular targets, rather than solely through membrane perturbation. researchgate.netnih.gov Modifications such as increasing positive charge can improve potency and selectivity. researchgate.net

The potential of this compound and its analogues as antimicrobial agents, particularly against antibiotic-resistant bacteria, is a significant research area. asm.orgacs.orgsciforum.net Studies have evaluated the activity of Aurein 1.2, a related peptide, against Gram-positive nosocomial cocci, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. asm.org Combinations of aurein-derived peptides with antibiotics have also been investigated for synergistic effects against various bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, Staphylococcus aureus, and Enterococcus faecium. sciforum.net

Beyond antimicrobial activity, some aurein peptides, including this compound, have shown anticancer activity. asm.orgresearchgate.netnih.govnih.govmdpi.com Research has explored the potential of aurein peptides as anticancer agents, with some displaying activity against various cancer cell lines. asm.orgresearchgate.netnih.govmdpi.com

To address potential limitations like toxicity and aggregation, research is exploring strategies such as conjugating this compound to polymers like hyperbranched polyglycerol (HPG) or formulating peptides with pegylated phospholipid micelles. mdpi.comacs.orgnih.govacs.orgacs.orgnih.gov These approaches aim to improve the therapeutic index and biocompatibility of aurein-derived peptides. mdpi.comacs.orgnih.govacs.orgacs.org

Detailed research findings on this compound and its analogues include studies on their interaction with different membrane compositions and the impact of structural modifications on activity. For instance, studies have examined the effect of residue substitutions and C-terminal truncations on the structure, membrane interaction, and activity of this compound. core.ac.uk The importance of the 13th residue for structure and activity has been highlighted. core.ac.uk

Here is a summary of some research findings:

PeptideModification/ContextKey FindingSource
This compoundInteraction with PC/PG membranesElectrostatic interactions are important in lipid-peptide interaction. mdpi.com
This compoundN-terminus truncationLeads to loss of antimicrobial activity but makes peptide immunomodulatory. mdpi.com
This compoundInteraction with DMPC/DMPG and POPC/POPG membranesPerturbs DMPC/DMPG membranes more significantly than POPC/POPG. core.ac.uk Forms toroidal pores in POPC/POPG. mdpi.com mdpi.comcore.ac.uk
This compoundIn Staphylococcus aureus C622Induces greater membrane leakage than Aurein 2.3. core.ac.uknih.gov core.ac.uknih.gov
This compound AnaloguesRich in Arginine and Tryptophan (Peptides 73 and 77)More effective at killing bacteria than parent peptide. researchgate.netnih.gov May act as cell-penetrating peptides. researchgate.netnih.gov researchgate.netnih.gov
Aurein 2.2Δ3 derived peptide 73Formulated with pegylated phospholipid micellesReduced abscess size by 36% and bacterial loads by 2.2-fold compared to parent peptide in murine model. acs.org acs.org
Peptides 73c and D-73 (Aurein 2.2Δ3 derivatives)Formulated with pegylated phospholipid micellesExhibited superior activity in murine model, further reducing abscess sizes and bacterial loads. acs.org acs.org
This compound conjugatesConjugated to hyperbranched polyglycerol (HPG)Investigated for improved biocompatibility and antimicrobial activity. mdpi.comacs.orgnih.govacs.org mdpi.comacs.orgnih.govacs.org

Research continues to explore the potential of this compound and its modified versions for various biomedical applications, focusing on understanding their fundamental interactions and improving their efficacy and safety profiles.

Properties

bioactivity

Antibacterial

sequence

FDIVKKVVGALGSL

Origin of Product

United States

Molecular Architecture and Structure Activity Relationships of Aurein 2.2

Primary and Secondary Structural Elucidation of Aurein-2.2

This compound is typically described as a 13-residue peptide with the primary sequence GLFDIIKKIAESF-NH2. wm.edumdpi-res.comnii.ac.jpresearchgate.netresearchgate.net However, some studies also refer to a 16-residue peptide with the sequence GLFDIVKKVVGALGSL-CONH2 under the name Aurein (B1252700) 2.2. mdpi-res.comnii.ac.jpresearchgate.net Regardless of the exact length, a key structural feature consistently observed for this compound is its ability to adopt an amphipathic α-helical conformation. wm.edumdpi-res.comnii.ac.jpresearchgate.netresearchgate.net The elucidation of this structure has been primarily achieved through biophysical techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. nii.ac.jp

Alpha-Helical Conformation in Membrane-Mimicking Environments

This compound readily adopts an α-helical structure when exposed to membrane-mimicking environments. wm.edumdpi-res.comnii.ac.jpresearchgate.netresearchgate.net These environments include organic solvents like trifluoroethanol (TFE), micelles such as those formed by sodium dodecyl sulfate (B86663) (SDS), and various model lipid bilayers including DMPC, DMPC/DMPG, and POPC/POPG. wm.edumdpi-res.comnii.ac.jpresearchgate.netresearchgate.net The formation of this helical structure is crucial for its interaction with biological membranes. The peptide forms an amphipathic α-helix, characterized by a segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. wm.edumdpi-res.comnii.ac.jpresearchgate.netresearchgate.net This amphipathicity facilitates the peptide's interaction with the hydrophobic core and polar headgroups of lipid bilayers. Studies using techniques like CD and NMR have confirmed the stability and high helical content of this compound in these membrane-like conditions.

Role of C-terminal Amidation in Structural Integrity and Activity

A significant modification present in this compound is the amidation of its C-terminus (-NH2). wm.edumdpi-res.comnii.ac.jp Research indicates that this C-terminal amidation is crucial, and in some cases considered essential, for the peptide's biological activity. wm.edumdpi-res.comnii.ac.jp The presence of the amide group at the C-terminus enhances the electrostatic interaction between the positively charged peptide and the negatively charged components of bacterial membranes. This strengthened interaction is thought to stabilize the helical structure of this compound at the membrane interface, promoting a more effective interaction and deeper penetration into the lipid bilayer. Comparative studies have shown that the amidated form exhibits a higher α-helix content and a more ordered structure compared to non-amidated counterparts. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Extensive structure-activity relationship (SAR) studies have been performed on this compound and its various analogues to determine which structural features are key to its function. wm.edumdpi-res.comnii.ac.jpresearchgate.net These investigations aim to correlate specific physicochemical properties and structural characteristics, including peptide length, net charge, primary and secondary structure, hydrophobicity, and amphipathicity, with biological activity.

Impact of Amino Acid Substitutions on Biological Activity

Amino acid substitutions within the sequence of this compound and its analogues have demonstrated that even subtle changes can profoundly impact the peptide's activity. Systematic replacement of residues, such as substituting with arginine (Arg) and tryptophan (Trp), has been a common approach in SAR studies. wm.edu For instance, replacing neutral and non-polar residues with lysine (B10760008) (Lys) can influence activity. Studies on a truncated analogue, aurein 2.2-Δ3, showed that enriching it with Arg and Trp residues improved activity but also led to increased cytotoxicity. The importance of specific positions has also been highlighted; for example, the presence of a hydrophobic residue at position 13 is important for structure and activity, although the exact nature of that hydrophobic residue appears less critical. mdpi-res.com

Effects of Truncations and Modifications on Peptide Structure and Activity

Truncations and other modifications to the this compound sequence have been investigated to understand their effects on peptide structure and biological activity. wm.edu Notably, truncation of the three C-terminal amino acids, resulting in aurein 2.2-Δ3, did not significantly affect its mechanism of action or antimicrobial function compared to the full-length peptide. wm.edumdpi-res.com This truncation also showed minimal impact on the peptide's structure. In contrast, truncation of the N-terminus resulted in a loss of antimicrobial activity, although it conferred immunomodulatory properties to the peptide. wm.edu More extensive C-terminal truncations, such as the removal of six residues, had a considerable negative impact on both antimicrobial activity and the peptide's ability to insert into lipid bilayers, accompanied by a decrease in helical content. mdpi-res.com Beyond terminal modifications, the crucial role of C-terminal amidation has been well-established. wm.edumdpi-res.comnii.ac.jp Other modifications, such as the incorporation of a cysteine residue for subsequent PEGylation, have been explored to improve properties like activity and reduce toxicity and aggregation when formulated in micelles. The study of D-amino acid and retro-inverso analogues of truncated versions has also contributed to understanding the structural requirements for activity and stability.

Biosynthesis and Biogenesis of Aurein 2.2

Gene Encoding and Precursor Peptide Processing in Amphibian Skin Secretions

Amphibian antimicrobial peptides (AMPs), including the aureins, are gene-encoded and synthesized ribosomally as larger precursor molecules. conicet.gov.arresearchgate.net These precursors typically follow a tripartite structure in modern frogs: an N-terminal signal peptide (SP), followed by an acidic propeptide domain, and a C-terminal region containing the sequence of the biologically active mature peptide. conicet.gov.ar

The gene encoding these precursor peptides is generally located in a single locus, comprising two exons separated by an intron. conicet.gov.ar The first exon typically encodes the signal peptide, while the second exon encodes the acidic region and the mature peptide sequence. conicet.gov.ar The signal peptide is crucial for directing the nascent polypeptide chain into the endoplasmic reticulum, a key step in the secretory pathway. conicet.gov.ar While signal peptides across different gene families of AMPs may not share high sequence identity, they generally possess a tripartite structure consisting of a hydrophilic N-terminus, a hydrophobic core, and a more conserved C-terminal region. conicet.gov.ar

Following translocation into the endoplasmic reticulum, the signal peptide is cleaved from the precursor polypeptide by a signal peptidase complex. conicet.gov.ar This initial processing step yields a propeptide containing the acidic region and the mature peptide sequence. Subsequent processing involves specific endoproteolytic cleavage events that excise the mature peptide from the propeptide. annualreviews.orgmdpi.com These cleavage events are mediated by processing enzymes present within the granular glands of the amphibian skin. annualreviews.orgmdpi.com Studies on Xenopus laevis have identified endopeptidases, including metalloproteases, responsible for peptide cleavage, often recognizing specific amino acid sequences or secondary structures. acs.org For instance, a metalloprotease from X. laevis has been described to cleave at Xaa-Lys bonds (where Xaa can be Leu, Gly, Ala, or Lys). acs.org

Research indicates that the precursor sequences of amphibian antimicrobial peptides, including those related to aureins, show identity with sequences deposited in public databases from various frog species. For example, a pre-pro-peptide precursor from Hypsiboas punctatus showed primary structure identity with sequences including Aurein (B1252700) 2.2 from Litoria aurea. embrapa.br This suggests a degree of evolutionary conservation in the genetic basis and initial processing of these peptides across different amphibian species.

Post-Translational Modifications and Maturation Pathways of Aurein-2.2

The maturation of this compound from its propeptide involves several post-translational modifications (PTMs) that are critical for its biological activity. One of the most common and functionally important PTMs in amphibian skin peptides, including aureins, is C-terminal amidation. mdpi.comnih.govresearchgate.netannualreviews.orgresearchgate.netmdpi.com this compound is known to possess an amidated C-terminus (CONH2 group). novoprolabs.comnih.govmdpi.comnih.gov This amidation is typically catalyzed by the enzyme peptidylglycine α-amidating monooxygenase, which has been identified in the skin of Xenopus laevis. mdpi.com The C-terminal amidation increases the net positive charge of the peptide, which is considered essential for its interaction with the negatively charged membranes of target microorganisms. mdpi.comnih.govmdpi.comnih.gov This modification can also stabilize the peptide's helical structure, further facilitating membrane interaction. mdpi.comnih.govmdpi.com

Beyond amidation, other PTMs can occur in amphibian skin peptides, although their specific role in this compound maturation is not as extensively documented as amidation. These can include tyrosine sulfation and amino acid isomerization, such as the conversion of L-amino acids to D-amino acids. annualreviews.orgpnas.orgmdpi.com While D-amino acids have been found in some amphibian peptides and can significantly impact their activity and structure, the primary structure of mature this compound is typically reported with L-amino acids and a C-terminal amide. novoprolabs.comnih.govnih.govresearchgate.net The presence of various processing enzymes, including endoproteases and enzymes responsible for amidation and potentially isomerization, highlights the complex enzymatic machinery present in amphibian granular glands dedicated to peptide maturation. annualreviews.orgmdpi.complos.org

The mature this compound peptide is a 16-amino acid peptide with a net charge of +2 and an amidated C-terminus. nih.govmdpi.comnih.gov Its sequence is GLFDIVKKVVGALGSL-CONH2. nih.govresearchgate.net The processing pathway ensures the correct cleavage and modification of the precursor to yield this active form, which is then stored in secretory granules within the skin glands before being released onto the skin surface. mdpi.com

Regulation of this compound Expression in Natural Host Defense Systems

The expression and secretion of this compound and other AMPs in amphibian skin are tightly regulated processes that are integral to the animal's innate immune defense. These peptides are stored in secretory granules within specialized granular glands in the skin. researchgate.netannualreviews.orgmdpi.com Upon appropriate stimulation, such as microbial challenge, injury, or stress, these granules release their contents, including this compound, onto the skin surface. researchgate.netnih.govmdpi.com This rapid release provides a first line of defense against potential pathogens in the environment. researchgate.netnih.govmdpi.com

The regulation of AMP expression can occur at multiple levels, including transcriptional, post-transcriptional, and post-translational stages. While the specific regulatory mechanisms for this compound are not fully elucidated, studies on amphibian AMPs in general provide insights. The synthesis of these peptides can be induced in response to infection or the presence of microorganisms. researchgate.netnih.gov This suggests that components of the innate immune system recognize microbial presence and trigger the increased production of AMPs.

Factors such as environmental stimuli and physiological state can influence the diversity and abundance of peptides secreted. annualreviews.org The presence of peptidases in the skin secretion alongside the mature peptides suggests a dynamic regulatory system where enzymes not only process precursors but may also be involved in the degradation of secreted peptides, potentially as a mechanism to prevent damage to the frog's own skin or to modulate the duration of the immune response. mdpi.complos.org

Mechanisms of Biological Action of Aurein 2.2 at the Molecular and Cellular Level

Membrane Interaction and Permeabilization Mechanisms

Aurein (B1252700) 2.2 primarily targets the bacterial cell membrane, a common mechanism among many AMPs. mdpi.comnih.govmdpi.comfrontiersin.orgresearchgate.net Its interaction with the membrane leads to permeabilization and disruption of membrane integrity, ultimately causing cell death. mdpi.comnih.gov The initial interaction is largely driven by electrostatic forces between the positively charged peptide and the negatively charged bacterial membrane, which is rich in anionic lipids like phosphatidylglycerol (PG). mdpi.commdpi.comresearchgate.netcore.ac.uk

Toroidal Pore Formation Model

One of the well-characterized mechanisms by which aurein 2.2 disrupts bacterial membranes is through the formation of toroidal pores. researchgate.netmdpi.commdpi.comnih.govresearchgate.netnih.govmdpi.comsemanticscholar.org In this model, the peptides bind to the membrane surface and insert perpendicularly into the lipid bilayer. mdpi.com Unlike barrel-stave pores, toroidal pores are lined by both the peptides and the lipid headgroups. mdpi.comnih.govmdpi.com This process involves the peptides pushing apart the lipid headgroups and inducing a positive curvature strain in the membrane. mdpi.commdpi.com Studies using techniques like solid-state 31P NMR and oriented CD have provided evidence for aurein 2.2 perturbing the lipid headgroups and inserting into the membrane, consistent with toroidal pore formation or related disordered pore models. mdpi.comubc.cacore.ac.uknih.govnih.gov The formation of toroidal pores by aurein 2.2 has been observed in model membranes composed of lipids like POPC/POPG (1:1 mol/mol). researchgate.netmdpi.comresearchgate.netnih.govmdpi.com

Membrane Depolarization and Ion Homeostasis Disruption

The formation of pores by aurein 2.2 leads to membrane permeabilization, which in turn disrupts the membrane potential. mdpi.commdpi.comnih.govmdpi.comnih.gov This depolarization is a key factor in the peptide's ability to kill bacteria. mdpi.commdpi.com Studies using membrane-sensitive dyes like DiSC3(5) have demonstrated that aurein 2.2 effectively perturbs the lipid membranes of intact S. aureus cells, leading to depolarization. nih.govnih.govcore.ac.uk Furthermore, aurein 2.2 forms ion-selective pores, causing the leakage of essential intracellular ions such as potassium, magnesium, and iron. researchgate.netmdpi.commdpi.comnih.govresearchgate.net This disruption of cellular ion homeostasis contributes to the decrease in cellular ATP levels and ultimately leads to cell death. nih.gov

Influence of Membrane Composition and Lipid Bilayer Properties on Interaction

The interaction of aurein 2.2 with lipid bilayers and its mechanism of action are significantly influenced by membrane composition and lipid bilayer properties, such as hydrophobic thickness and phosphatidylglycerol (PG) content. nih.govresearchgate.netcore.ac.uknih.govnih.gov Studies using various model membranes have shown that the type of membrane perturbation induced by aurein 2.2 can vary depending on the lipid environment. researchgate.netmdpi.commdpi.comresearchgate.netnih.govmdpi.com For instance, in POPC/POPG (1:1) membranes, aurein 2.2 favors toroidal pore formation. researchgate.netmdpi.comresearchgate.netnih.govmdpi.com However, in thinner membranes like DMPC/DMPG (1:1), the peptide may induce nanomicelle formation or act in a detergent-like manner. mdpi.commdpi.comresearchgate.netnih.govmdpi.com The presence and ratio of negatively charged lipids like PG are crucial for the initial electrostatic interactions and subsequent membrane insertion of cationic AMPs like aurein 2.2. mdpi.commdpi.comresearchgate.netcore.ac.uknih.gov Differences in lipid composition, such as the presence of cardiolipin (B10847521) (CL) or phosphatidylethanolamine (B1630911) (PE), can also affect the peptide's helical content, membrane insertion profile, and headgroup disordering effects. nih.govcore.ac.uk These findings highlight the importance of studying aurein 2.2's interaction with relevant bacterial membrane models to understand its mechanism of action in specific bacteria. nih.govnih.gov

Exploration of Intracellular Targets and Alternative Mechanisms (for modified analogues)

While the primary mechanism of action for native aurein 2.2 involves membrane disruption, studies on modified analogues have explored the possibility of intracellular targets and alternative mechanisms. researchgate.netfrontiersin.orgmdpi.comresearchgate.netnih.govacs.org For example, analogues of aurein 2.2 that are rich in arginine and tryptophan residues have been designed. frontiersin.orgsemanticscholar.orgresearchgate.netnih.govacs.org These modifications can influence the peptide's interaction with membranes and its ability to translocate into the cytoplasm. mdpi.comsemanticscholar.orgresearchgate.netnih.govacs.org Some modified analogues have shown improved antibacterial activity and have been investigated for mechanisms beyond membrane perturbation. frontiersin.orgresearchgate.netnih.gov Research on certain analogues, such as peptides 73 and 77, suggested that they might act as cell-penetrating peptides with intracellular targets, as they did not appear to function primarily through membrane disruption and did not interact with DNA. researchgate.netnih.gov This indicates that modifications to the aurein 2.2 sequence can lead to altered mechanisms of action, potentially involving interference with intracellular processes like DNA replication or protein synthesis, a dual action observed in some AMPs. frontiersin.orgresearchgate.netacs.org

Synthetic Methodologies and Research Oriented Modifications of Aurein 2.2

Solid-Phase Peptide Synthesis (SPPS) for Aurein-2.2 and its Analogues

Solid-Phase Peptide Synthesis (SPPS) is the predominant method employed for the laboratory synthesis of this compound and its various analogues and mutants. researchgate.netresearchgate.netsciforum.netcore.ac.ukubc.camdpi.comnih.govmdpi.comlsbu.ac.uk The Fmoc (9-fluorenylmethoxycarbonyl) chemistry strategy is commonly utilized in this process. sciforum.netcore.ac.ukubc.camdpi.comnih.govmdpi.comlsbu.ac.uk This approach involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin.

For the synthesis of C-terminally amidated peptides like this compound, Rink-amide MBHA resin is frequently used as the solid-phase support. mdpi.com Coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DIC (N,N′-diisopropylcarbodiimide), in conjunction with bases like DIPEA (N,N-diisopropylethylamine) or catalysts such as DMAP (4-N,N-dimethylaminopyridine), are employed to facilitate the formation of peptide bonds. mdpi.com

Following the completion of the peptide chain assembly on the resin, the peptide is cleaved from the solid support and simultaneously deprotected. The crude peptide product is then typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels, often reported to be ≥99%. sciforum.netcore.ac.uknih.gov Mass spectrometry is used to verify the identity of the synthesized peptides. mdpi.com

This synthetic versatility allows for the creation of this compound and a wide range of modified peptides, enabling detailed structure-activity relationship studies and the exploration of enhanced properties.

Design and Synthesis of this compound Derivatives for Enhanced Research Properties

The design and synthesis of this compound derivatives are actively pursued to improve its characteristics for research applications, such as enhancing antimicrobial activity or modulating interactions with biological membranes. acs.orgresearchgate.netresearchgate.netacs.orgfrontiersin.orgmdpi.comacs.org Modifications often aim to address limitations observed with the native peptide, such as cytotoxicity, while retaining or improving desired activities. acs.org

Incorporation of Non-Proteinogenic Amino Acids

The incorporation of non-proteinogenic amino acids into peptide sequences is a strategy used to modify their properties, including stability, activity, and membrane interactions. While research specifically on this compound incorporating non-proteinogenic amino acids is less extensively documented in the provided sources compared to related aurein (B1252700) peptides, studies on other aureins, such as Aurein 1.2, demonstrate this approach. For instance, replacing lysine (B10760008) residues in Aurein 1.2 with non-proteinogenic amino acids like Ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropanoic acid (Dap) has been investigated to understand the impact of basic residues and the distance of the side-chain amino group on biological activity. mdpi.com This indicates the potential for similar modifications in this compound research to explore the effect of altered side chains on its behavior and efficacy.

Polymer Conjugation for Biophysical and Mechanistic Studies

Conjugation of this compound and its derivatives to polymers, particularly hyperbranched polyglycerol (HPG) and polyethylene (B3416737) glycol (PEG), is a significant area of research aimed at improving their properties for biological studies. acs.orglsbu.ac.ukresearchgate.netresearchgate.netacs.orgacs.orgnih.gov Polymer conjugation can enhance biocompatibility and reduce the inherent cytotoxicity of the peptide, which is crucial for in vivo research and potential therapeutic development. acs.orgresearchgate.netacs.org

Studies have reported the synthesis of HPG conjugates of this compound, investigating the influence of polymer molecular weight and the number of peptides conjugated per polymer chain on the resulting antimicrobial activity and biocompatibility. acs.orgresearchgate.netacs.org These conjugates have shown improved biocompatibility compared to the unconjugated peptide. researchgate.netacs.org PEGylation of aurein peptides, including derivatives of this compound, has also been explored, with studies examining the impact of PEG molecular weight and the location of conjugation (N- or C-terminus) on activity and stability. lsbu.ac.ukresearchgate.net

Biophysical techniques, such as circular dichroism (CD) spectroscopy, are employed to investigate the interaction of these peptide-polymer conjugates with model bacterial biomembranes, providing insights into their mechanism of action. acs.orgacs.org Research findings suggest that the size of the conjugates and the peptide density influence their biocompatibility and interaction with membranes. acs.orgresearchgate.net While polymer conjugation can sometimes lead to a decrease in antimicrobial activity compared to the free peptide due to steric effects, it often significantly improves the therapeutic index by reducing toxicity. lsbu.ac.ukacs.org

Chimeric Peptide Design Based on this compound Scaffold

Chimeric peptide design involves creating new peptides by combining elements from different parent peptides or by modifying existing sequences based on rational design principles. The this compound scaffold has served as a template for the design of chimeric peptides aimed at exploring enhanced activity and selectivity. nih.govresearchgate.net

One research approach involved computationally "morphing" the sequence of a truncated Aurein 2.2 (Aurein 2.2d2) into a synthetic model AMP sequence. nih.govresearchgate.net This led to the design and synthesis of a series of linear chimeric peptides. nih.govresearchgate.net These designed peptides were then evaluated for their activity against bacteria, such as Staphylococcus aureus. nih.govresearchgate.net This method allows for systematic exploration of sequence variations based on a known active scaffold like this compound to identify peptides with improved or altered properties. Research findings from such studies have identified chimeric peptides with broad activity against bacterial and fungal pathogens and reduced toxicity to human cell lines. nih.govresearchgate.net

Advanced Biophysical and Spectroscopic Characterization of Aurein 2.2 in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy is a powerful technique utilized to determine the three-dimensional structure of peptides like Aurein-2.2 in various environments. Solution NMR studies have shown that this compound adopts an α-helical structure, particularly in the presence of membrane-mimetic environments such as trifluoroethanol (TFE) or lipids. novoprolabs.comnih.gov For instance, solution NMR in 25% TFE established a helical structure for Aurein (B1252700) 2.2. novoprolabs.com

Solid-state NMR, specifically ³¹P solid-state NMR, has been employed to investigate the interaction of this compound with lipid bilayers and its effect on lipid headgroup dynamics. These studies have shown that this compound can perturb membrane bilayers, and the extent of this perturbation can be peptide and lipid composition-dependent. nih.govnih.gov ³¹P solid-state NMR data of this compound in DMPC bilayers showed that at high peptide concentrations, the peptide perturbs the membrane. nih.gov Oriented ³¹P NMR results have also been used to show that this compound and its variants perturb the membrane bilayer by forming pores. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure content of peptides and how it changes upon interaction with different environments, particularly lipid membranes. Solution CD results consistently demonstrate that this compound adopts an α-helical structure in the presence of various lipid membranes and membrane-mimetic substances like SDS micelles. nih.govnih.govresearchgate.netcore.ac.ukresearchgate.netcore.ac.ukuclan.ac.uknih.govacs.orgresearchgate.netacs.org For example, solution CD results showed that Aurein 2.2 adopted an α-helical structure in 1:1 CL/POPG and 1:1 POPE/POPG SUVs, characterized by a maximum at 195 nm and two minima at 207 nm and 222 nm. core.ac.uk The helical content can be influenced by the specific membrane composition, with a greater helical content observed in the presence of POPE/POPG membranes compared to other lipid mixtures. researchgate.netcore.ac.uk

Oriented CD experiments provide further insights into the orientation and insertion of this compound within lipid bilayers. These studies have shown that this compound can be surface-adsorbed at low peptide concentrations and insert into the membrane at higher concentrations, depending on the lipid composition. nih.govnih.gov Oriented CD data of Aurein peptides in 1:1 DMPC/DMPG showed that peptides with amidated C-termini readily insert into the membrane bilayers over a range of concentrations. nih.gov

Studies on this compound variants have also utilized CD to assess the impact of amino acid substitutions or truncations on secondary structure. For instance, mutations at residue 13 or truncations at the C-terminus can affect the helical content and the peptide's ability to insert into bilayers. nih.gov

Mass Spectrometry for Peptide Characterization and Purity Assessment

Mass spectrometry (MS) is a crucial technique for verifying the identity and assessing the purity of synthetic this compound peptides. Techniques such as electrospray ionization (ESI) mass spectrometry and MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) are commonly used for this purpose. nih.govcore.ac.ukmdpi.comubc.ca The identity of synthesized peptides is typically confirmed by MS, and purity is assessed, often aiming for ≥95% or ≥99% purity. nih.govcore.ac.ukubc.ca Mass spectrometry-based strategies, including multistage MS, can provide information about sequence features and help differentiate residues of the same mass, contributing to accurate peptide characterization. rsc.org

Calorimetric and Other Biophysical Techniques for Membrane Interaction Studies

Various calorimetric and biophysical techniques are employed to study the interactions of this compound with model membranes, providing insights into the thermodynamics and mechanisms of these interactions.

Ion Translocation and Leakage Assays (e.g., Pyranine, Calcein (B42510) Release, DiSC3(5))

Ion translocation and leakage assays are used to assess the ability of this compound to disrupt membrane integrity and induce the release of encapsulated substances or alter membrane potential. Assays using fluorescent dyes like pyranine, calcein, and DiSC3(5) are common.

Calcein release assays measure the leakage of self-quenched calcein dye from liposomes upon peptide interaction, indicating membrane permeabilization. These assays have shown that this compound induces membrane leakage in a manner dependent on membrane composition. nih.govresearchgate.netresearchgate.net Calcein release assay results showed that Aurein peptide-induced membrane leakage was more severe in DMPC/DMPG liposomes than in POPC/POPG liposomes, and that Aurein 2.2 induced higher calcein release than Aurein 2.3 and Aurein 2.3-COOH from 1:1 and 3:1 POPC/POPG liposomes. nih.govresearchgate.netresearchgate.net

DiSC3(5) (3,3′-dipropylthiacarbocyanine) is a potential-sensitive dye used to monitor membrane depolarization. DiSC3(5) assays have been used to characterize the membrane perturbation mechanism of this compound and its variants, showing that this compound can efficiently perturb the lipid membranes of intact bacteria like S. aureus. nih.govresearchgate.netresearchgate.netnih.gov

Pyranine-based in vitro ion translocation measurements are also used to study the membrane perturbation mechanism of this compound, providing information on ion leakage. researchgate.netresearchgate.netnih.gov

Surface Plasmon Resonance (SPR) and Microscopic Techniques (e.g., AFM)

Surface Plasmon Resonance (SPR) is a technique used to study the binding kinetics and affinity of peptides to lipid membranes immobilized on a sensor surface. SPR can provide quantitative data on peptide-lipid interactions. researchgate.net While some studies mention SPR in the context of peptide-membrane interactions generally or with other peptides, specific detailed findings for this compound using SPR for membrane interaction studies were not prominently found in the provided snippets. However, SPR has been used to measure the binding affinity between aurein (likely referring to Aurein 1.2 in this context, based on the abstract) and different hIAPP seeds. nsf.gov

Microscopic techniques such as Atomic Force Microscopy (AFM) are used to visualize the morphological changes induced in membranes upon interaction with peptides. AFM can provide topographical information about the membrane surface and the effects of peptide binding. scirp.orgresearchgate.net AFM images of Aurein with lipid rafts showed a change in surface roughness, suggesting a different mechanism of interaction. scirp.org

Computational and Theoretical Studies of Aurein 2.2

Molecular Dynamics (MD) Simulations of Peptide-Membrane Systems

Molecular dynamics (MD) simulations have been extensively employed to investigate the interactions between Aurein-2.2 and biological membranes, providing atomic-level insights into its mechanism of action. Studies using MD simulations have explored the behavior of Aurein (B1252700) peptides, including this compound and Aurein 1.2, in the presence of various lipid bilayers, such as those composed of POPC, POPG, and POPE, which serve as models for mammalian and bacterial cell membranes. researchgate.netmdpi.comconicet.gov.arcore.ac.uk

These simulations have revealed key aspects of this compound's interaction with membranes, including its adsorption to the membrane surface, penetration into the hydrophobic core, and the formation of aggregates. mdpi.comcore.ac.uk Specifically, studies on this compound and Aurein-2.3 have suggested that these peptides can disrupt lipid membranes through the formation of toroidal pores, particularly in membranes with higher thickness, such as POPC:POPG bilayers. researchgate.net In thinner membranes, like DMPC/DMPG, a detergent-like mechanism has been observed. researchgate.net This highlights the significant influence of membrane thickness and lipid composition on the peptide's mechanism of action, as demonstrated by MD simulations. researchgate.net

Both coarse-grained and all-atom MD simulation approaches have been utilized to study the membrane interactions of Aurein peptides. mdpi.comcore.ac.uk MD simulations are often used in conjunction with experimental techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) to provide a comprehensive understanding of peptide structure and its dynamic interactions with membranes. acs.orgnih.gov

De Novo Peptide Design and Optimization Strategies Based on this compound

Optimization strategies based on this compound and other AMPs frequently involve modifying key physicochemical properties like net positive charge and hydrophobicity. Increasing the net positive charge can enhance electrostatic interactions with the negatively charged components of bacterial membranes, potentially improving activity and selectivity. nih.govmdpi.comresearchgate.net Adjusting hydrophobicity is also crucial, as a balance between hydrophobic and cationic regions is important for effective and selective membrane interaction. nih.govmdpi.com

Template-based design, often integrated with machine learning methods, is a common approach in de novo peptide design. researchgate.netmdpi.comubc.ca These strategies aim to identify optimal combinations of amino acids and sequences that confer desired activities. Studies involving amino acid substitutions in Aurein peptides have underscored that even subtle changes in the sequence can have a profound impact on the peptide's activity and structural flexibility. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling, often derived implicitly from Structure-Activity Relationship (SAR) studies, plays a significant role in understanding how the structural and physicochemical properties of peptides relate to their biological activities. QSAR studies on AMPs, including those within the Aurein family, have helped to identify key molecular descriptors that influence antimicrobial and cytotoxic effects. nih.govresearchgate.net

Bioinformatics Analysis of Aurein Peptide Family Evolution

Bioinformatics analysis provides powerful tools for studying the evolution and characteristics of peptide families, including the Aurein peptides found in amphibians. Analysis of large datasets of amphibian AMPs, such as those contained within the Antimicrobial Peptide Database (APD), allows for the identification, characterization, and classification of these natural compounds. nih.govresearchgate.net

Bioinformatics approaches applied to amphibian peptides have revealed interesting length-dependent correlations for various properties, including net charge and hydrophobic content. nih.govresearchgate.net These analyses contribute to a better understanding of the diversity and common features within amphibian AMP families. Techniques such as multiple sequence alignment and evolutionary analysis are used to explore the conservation of sequences and the phylogenetic relationships among members of peptide families. frontiersin.orgjcu.edu.au While detailed evolutionary analysis specifically focused on the this compound sequence within the broader Aurein family might require dedicated phylogenetic studies, the general application of bioinformatics in analyzing amphibian AMP evolution provides a framework for understanding the origins and diversification of peptides like this compound. nih.govresearchgate.netfrontiersin.orgjcu.edu.au

Ecological and Evolutionary Context of Aurein 2.2 Research

Role of Aurein-2.2 in Amphibian Innate Immunity and Cutaneous Defense

This compound functions as a host defense peptide primarily through its antimicrobial activity. It has been shown to be effective against Gram-positive bacteria, such as Staphylococcus aureus. researchgate.netnih.gov The mechanism of action involves interaction with bacterial cell membranes, leading to membrane perturbation and the formation of selective ion pores. researchgate.netmdpi.com This disruption of the membrane potential and energy supply ultimately leads to bacterial cell death. mdpi.com

Studies investigating the interaction of this compound with model bacterial membranes (composed of DMPC/DMPG) have shown that the peptide effectively perturbs these bilayers. nih.govubc.caubc.ca This interaction is influenced by factors such as bilayer thickness and phosphatidylglycerol content. ubc.ca Oriented circular dichroism (OCD) studies indicate that this compound is surface-adsorbed at low concentrations but inserts into the membrane at higher concentrations. ubc.ca

Research has also explored the impact of structural modifications on this compound activity. For instance, the residue at position 13 has been identified as important for the peptide's structure and activity, although the specific nature of this hydrophobic residue appears less critical. core.ac.ukresearchgate.net Analogues of this compound with increased charge and hydrophobic moment have been found to kill bacteria more effectively than the parent peptide, potentially acting as cell-penetrating peptides with intracellular targets. researchgate.netnih.gov

Comparative Analysis of this compound with Other Amphibian Host Defense Peptides

Amphibian skin secretions contain a diverse array of host defense peptides, including families such as magainins, maculatins, brevinins, caerins, and citropins, in addition to aureins. nih.govcore.ac.ukubc.cabicnirrh.res.in These peptide families often exhibit broad-spectrum antimicrobial activity, though their specific targets and mechanisms can vary. mdpi.combicnirrh.res.in

This compound has been compared to other aurein (B1252700) peptides, such as Aurein 2.3, which differs by only a single residue at position 13. core.ac.ukubc.ca While this compound and Aurein 2.3 show similar minimal inhibitory concentrations (MICs) against S. aureus, they differ in their ability to perturb membranes, suggesting potentially different killing mechanisms. core.ac.ukubc.ca this compound has been shown to induce higher membrane leakage in S. aureus compared to Aurein 2.3 and a C-terminal analog of Aurein 2.3. nih.govubc.ca

Compared to other amphibian peptides like gramicidin (B1672133) S, this compound demonstrated greater depolarization of the S. aureus membrane at certain concentrations. nih.gov Studies evaluating the inhibition of ATP synthase in E. coli have also included this compound among a panel of amphibian peptides, noting its significant activity. mdpi.com

The diversity among amphibian antimicrobial peptides allows for a multi-pronged defense strategy against a wide range of potential pathogens. researchgate.netnih.gov

Evolutionary Conservation and Diversification of Aurein Peptide Sequences

The presence of aurein peptides in different Litoria species, such as Litoria aurea and Litoria raniformis, indicates evolutionary conservation of this peptide family. researchgate.netuclan.ac.uk Within the aurein family, there is a range of sequence diversity, with peptides varying in length and amino acid composition. uclan.ac.ukmdpi.comresearchgate.net This diversification can lead to differences in activity and target specificity among family members. mdpi.comresearchgate.net For example, while shorter aureins (Aurein 1-3) are often active, longer peptides like Aurein 4.1 and 5.1 may not exhibit antibacterial activity. researchgate.netmdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Aurein 2.2

Discovery and Characterization of Novel Biological Activities

While Aurein (B1252700) 2.2 is primarily recognized for its broad-spectrum antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, emerging research suggests potential in other areas. medchemexpress.commdpi.combicnirrh.res.in Studies have indicated its activity against fungi, such as Candida albicans. nih.gov Furthermore, Aurein peptides, including Aurein 2.2, have shown potential as anti-cancer agents. medchemexpress.comresearchgate.net Investigations into Aurein 2.2's effects on Staphylococcus aureus biofilms have demonstrated its ability to inhibit growth and disrupt mature biofilms, highlighting a significant area for future exploration in combating persistent infections. acs.org

Future research will likely focus on:

Evaluating the efficacy of Aurein 2.2 against a wider range of bacterial and fungal pathogens, including drug-resistant strains.

Investigating its potential against other types of microorganisms or pathogens.

Delving deeper into the mechanisms underlying its observed or potential anti-cancer effects.

Characterizing its activity against biofilms formed by various bacterial species.

Preliminary data on the antimicrobial activity of Aurein 2.2 against key pathogens includes:

PathogenActivitySource
Staphylococcus aureusActive medchemexpress.commdpi.combicnirrh.res.innih.gov
Staphylococcus epidermidisActive medchemexpress.commdpi.comacs.org
Candida albicansActive nih.gov

Elucidation of Undiscovered Molecular Targets and Interaction Partners

The primary mechanism of action of Aurein 2.2 against bacteria is understood to involve interaction with and disruption of the cell membrane, often through the formation of selective ion pores. medchemexpress.comresearchgate.netnih.govnih.gov This interaction can lead to membrane depolarization and a decrease in cellular ATP levels. nih.gov Studies have also shown that Aurein 2.2 can trigger the release of certain metal ions, such as potassium, magnesium, iron, and manganese, disturbing cellular ion homeostasis. nih.gov While membrane interaction is a key aspect, the possibility of specific intracellular targets or interaction partners, particularly in the context of its potential anti-cancer activity or effects on biofilms, warrants further investigation. Some analogues of Aurein 2.2 have been suggested to act as cell-penetrating peptides with intracellular targets, though these targets did not appear to be DNA. researchgate.netnih.gov

Future research directions include:

Identifying specific lipid components or proteins within microbial and cancer cell membranes that Aurein 2.2 preferentially interacts with.

Investigating whether Aurein 2.2 or its modified versions can penetrate cells and interact with intracellular molecules.

Mapping the precise molecular events that follow membrane interaction or cellular uptake, leading to cell death or inhibition.

Utilizing techniques to identify potential protein or nucleic acid binding partners.

Development of Advanced Research Probes and Tools Based on Aurein-2.2 Scaffolds

The peptide nature of Aurein 2.2 makes it a promising scaffold for the development of modified peptides with enhanced or altered properties. Synthesis and characterization of Aurein 2.2 and its analogues are ongoing areas of research. novoprolabs.comwm.edumdpi.com Modifications to the peptide sequence can lead to analogues with improved activity, reduced toxicity, or enhanced stability. wm.edu For instance, analogues enriched in arginine and tryptophan have shown increased effectiveness against bacteria compared to the parent peptide. researchgate.netnih.gov Techniques like solid-phase peptide synthesis are used to create these analogues. sciforum.netmdpi.com Conjugation of Aurein 2.2 to polymers like hyperbranched polyglycerol (HPG) is being explored to improve biocompatibility and reduce cytotoxicity while maintaining antimicrobial activity. acs.org Spectroscopic techniques, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), are crucial for studying the structure and membrane interaction of Aurein 2.2 and its derivatives, aiding in the rational design of new probes and tools. researchgate.netubc.canih.govsciforum.netscilit.com

Future research will focus on:

Designing and synthesizing novel this compound analogues with tailored properties for specific applications.

Developing fluorescently labeled or tagged versions of Aurein 2.2 to track its localization and interaction in live cells.

Creating immobilized this compound surfaces or beads for studying binding partners or for potential antimicrobial coatings.

Utilizing this compound scaffolds to develop multi-functional peptides with combined activities (e.g., antimicrobial and immunomodulatory). mdpi.com

Research findings on Aurein 2.2 analogues highlight the impact of modifications:

Modification/AnalogueObserved EffectSource
Arg/Trp enrichmentIncreased antibacterial activity researchgate.netnih.gov
C-terminal truncation (Aurein 2.2-Δ3)Did not significantly affect antimicrobial activity or insertion profile nih.gov. Analogue 73 (derived from Aurein 2.2Δ3) showed enhanced activity. acs.org nih.govacs.org
Conjugation to HPGImproved biocompatibility and reduced cytotoxicity acs.org
L13A, L13F, L13V mutationsInvestigated for effects on structure, membrane interaction, and activity. nih.gov nih.gov

Integration with Omics Technologies for Comprehensive Mechanistic Understanding

Integrating omics technologies, such as proteomics, transcriptomics, and lipidomics, with studies on Aurein 2.2 can provide a more comprehensive understanding of its effects on biological systems. Proteomic profiling of the stress response in Bacillus subtilis treated with Aurein 2.2 indicated that the cell envelope is a primary target. nih.gov This demonstrates the power of omics in revealing cellular responses to peptide treatment.

Future research avenues involving omics include:

Transcriptomics: Analyzing changes in gene expression in target cells (bacteria, fungi, cancer cells) upon exposure to Aurein 2.2 to identify affected pathways and cellular processes.

Proteomics: Identifying and quantifying changes in protein abundance and post-translational modifications in response to Aurein 2.2 treatment to pinpoint affected proteins and complexes.

Lipidomics: Studying alterations in the lipid composition and organization of cell membranes upon interaction with Aurein 2.2 to gain deeper insights into membrane disruption mechanisms.

Ionomics: Further investigating the disruption of cellular ion homeostasis by quantifying changes in intracellular ion concentrations using techniques like ionomics. nih.govdntb.gov.ua

Integrative Omics: Combining data from multiple omics platforms to build a holistic picture of the cellular response to Aurein 2.2, potentially revealing novel targets or resistance mechanisms.

By applying these advanced technologies, researchers can move beyond observing the effects of Aurein 2.2 to understanding the intricate molecular networks it perturbs, paving the way for more informed design of peptide-based therapeutics.

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for elucidating Aurein-2.2's mechanism of action against bacterial membranes?

  • Methodological Answer : Combine fluorescence spectroscopy (to monitor membrane disruption via dye leakage assays) with circular dichroism (to assess secondary structural changes in lipid bilayers). Molecular dynamics simulations can further visualize peptide-lipid interactions at atomic resolution. Ensure reproducibility by adhering to standardized membrane models (e.g., POPC:POPG liposomes) and control for ionic strength variations .

Q. Which in vitro models are validated for assessing this compound's antimicrobial efficacy while minimizing false positives?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) with Gram-positive pathogens (e.g., S. aureus), supplemented by time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects. Include polymyxin B as a positive control and validate results with confocal microscopy to confirm membrane permeabilization .

Q. What quality control criteria should guide the synthesis and purification of this compound in preclinical studies?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (≥95% purity). Characterize via MALDI-TOF mass spectrometry and amino acid analysis. For lipid-binding studies, ensure lyophilized peptides are reconstituted in membrane-mimetic solvents (e.g., HFIP) to prevent aggregation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound's stability and activity under physiologically relevant conditions (e.g., serum proteins, pH gradients)?

  • Methodological Answer : Simulate host environments using serum stability assays (incubate peptides in 50% fetal bovine serum) and measure residual activity via colony count reduction. For pH effects, use buffered media across a range (pH 5.0–7.4) and analyze structural stability with NMR spectroscopy. Include protease inhibitors to isolate pH-specific effects .

Q. What statistical frameworks are optimal for interpreting dose-dependent antimicrobial effects of this compound in heterogeneous microbial populations?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate MIC50/90 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons and bootstrap resampling to assess confidence intervals in skewed datasets. Report effect sizes and power analysis to justify sample sizes .

Q. How should conflicting cytotoxicity data from this compound studies on mammalian cell lines be reconciled and validated?

  • Methodological Answer : Perform comparative cytotoxicity assays using standardized cell lines (e.g., HEK-293 vs. RAW 264.7 macrophages) under identical conditions. Employ flow cytometry to differentiate apoptosis from necrosis and correlate findings with hemolysis assays. Validate via independent replication and meta-analysis of published LC50 values, accounting for variables like exposure time and peptide batch .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., lipid-to-peptide ratios, solvent systems) following ARRIVE 2.0 guidelines to enable replication .
  • Contradiction Resolution : Use triangulation by cross-validating results with orthogonal techniques (e.g., TEM for membrane morphology, isothermal titration calorimetry for binding thermodynamics) .
  • Ethical Reporting : Disclose conflicts of interest and raw data availability in compliance with journal author guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.